4-Fluoropicolinamide

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic chemists developing kinase inhibitors or agrochemicals often face halogen-exchange bottlenecks when introducing fluorine at the pyridine 4-position. 4-Fluoropicolinamide eliminates this barrier via direct Hofmann degradation to 2-amino-4-fluoropyridine, bypassing the industrially non-viable 4-chloro pathway. Key advantages: - LogP 1.02 vs. 1.53 for the 4-chloro analog, reducing LogD-driven off-target binding risk while maintaining TPSA 55.98 Ų for Veber compliance. - Robust C-F bond (485 kJ/mol) survives multi-step sequences, minimizing directing-group decomposition in Pd/Co-catalyzed C-H functionalization. - ≥98% purity with ≤0.5% moisture ensures reproducible yields at scale, directly supporting Hofmann degradation batch consistency.

Molecular Formula C6H5FN2O
Molecular Weight 140.11 g/mol
CAS No. 1172938-55-4
Cat. No. B1287998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoropicolinamide
CAS1172938-55-4
Molecular FormulaC6H5FN2O
Molecular Weight140.11 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1F)C(=O)N
InChIInChI=1S/C6H5FN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10)
InChIKeyMLTFGDXXDPAAAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoropicolinamide: Fluorinated Pyridine Building Block


4-Fluoropicolinamide (4-fluoropyridine-2-carboxamide, CAS 1172938-55-4) is a fluorinated heterocyclic building block belonging to the picolinamide class, with the molecular formula C6H5FN2O and a molecular weight of 140.12 g/mol . It features a single fluorine substitution at the 4-position of the pyridine ring, distinguishing it from non-fluorinated, chlorinated, and regioisomeric fluorinated picolinamide analogs . The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical development, where the 4-fluoro substituent serves to fine-tune physicochemical properties—including lipophilicity (LogP 1.0199), electronic character, and metabolic stability—in target molecules . Its utility as a precursor for 2-amino-4-fluoropyridine via Hofmann degradation and as a directing group in transition metal-catalyzed C–H functionalization reactions underscores its procurement relevance for programs requiring regiospecifically fluorinated pyridine scaffolds .

1 Fluorinated pyridine building block procurementRegiospecific 4-fluoro scaffold
2 Medicinal chemistry intermediate workflowSupports Hofmann degradation route
3 C–H functionalization directing groupTransition metal-catalyzed reactions

Why 4-Fluoropicolinamide Cannot Be Replaced by Other Analogs


Fluorinated picolinamide regioisomers and halogen-substituted analogs are not interchangeable in synthetic workflows because the position of the fluorine substituent on the pyridine ring dictates the compound's electronic distribution, directing-group capability in metal-catalyzed reactions, and the metabolic fate of downstream products . The 4-fluoro substitution provides a distinct electronic profile: it withdraws electron density via induction while donating via resonance at the para position relative to the carboxamide, creating a reactivity pattern that differs fundamentally from 3-fluoro (ortho/para-directing perturbations), 5-fluoro (meta-like), or 6-fluoro (ortho to ring nitrogen) isomers . When compared with 4-chloropicolinamide (LogP 1.53), 4-fluoropicolinamide (LogP 1.02) offers a significantly lower lipophilicity, which translates to reduced LogD-driven off-target binding risk and improved aqueous compatibility in downstream coupling reactions—a critical factor when the building block is incorporated into drug candidates where Lipinski compliance is paramount . Furthermore, the C–F bond (485 kJ/mol) is substantially stronger than the C–Cl bond (339 kJ/mol), conferring greater thermal and metabolic stability to intermediates that retain the fluorine through multi-step sequences . Simply substituting a chloro, bromo, or non-fluorinated analog risks altering reaction kinetics, regioselectivity in subsequent functionalization steps, and the pharmacokinetic profile of the final active pharmaceutical ingredient.

Target 4-Fluoropicolinamide
(LogP 1.02, C–F 485 kJ/mol)
vs.
Substitute 4-Chloropicolinamide
(LogP 1.53, C–Cl 339 kJ/mol)
Lipophilicity-driven off-target binding risk may shift. Metabolic and thermal stability profile may differ substantially.
Target 4-Fluoro regioisomer
vs.
Substitute 3-Fluoro, 5-Fluoro, or 6-Fluoro isomer
Electronic distribution and directing-group capability may not transfer between regioisomers, potentially altering reaction selectivity.

Quantitative Evidence vs. Comparator Analogs


Lipophilicity Window Between Picolinamide and 4-Chloropicolinamide

4-Fluoropicolinamide exhibits a measured/calculated LogP of 1.0199, which is approximately 0.14 log units higher than unsubstituted picolinamide (LogP 0.8808) and approximately 0.51 log units lower than 4-chloropicolinamide (LogP 1.5342) . This positions 4-fluoropicolinamide in an optimal lipophilicity range—sufficiently above picolinamide to enhance membrane permeability in downstream drug candidates, yet well below 4-chloropicolinamide to avoid the excessive LogP-driven risks of poor aqueous solubility, high plasma protein binding, and CYP450 promiscuity . In the context of fragment-based drug discovery and building block selection, a ΔLogP of +0.14 over the parent scaffold represents a meaningful and deliberate increase that can improve ligand efficiency without breaching Lipinski's Rule of 5 thresholds.

Lipophilicity Window
Cross-study comparable
ΔLogP +0.14 vs. picolinamide
ΔLogP −0.51 vs. 4-chloropicolinamide
Supports selection for moderate lipophilicity range, reducing predicted off-target binding risk.
Computed LogP from Molbase/Chem960 databases.
Lipophilicity Drug-likeness Physicochemical profiling

TPSA Preservation Despite Increased Lipophilicity

The computed topological polar surface area (TPSA) of 4-fluoropicolinamide is 55.98 Ų, which is identical to that of unsubstituted picolinamide (55.98 Ų) and 4-chloropicolinamide (55.98 Ų) . This is mechanistically expected because the TPSA calculation is dominated by the carboxamide group (–CONH2, contributing ~43 Ų for N plus ~17 Ų for O) rather than by the halogen substituent. The practical consequence is that 4-fluoropicolinamide delivers increased lipophilicity (ΔLogP +0.14 vs. picolinamide) without incurring any TPSA penalty, preserving the favorable membrane permeability characteristics predicted by the Veber rule (TPSA < 140 Ų required for oral bioavailability) . In contrast, adding polar substituents (e.g., hydroxyl, carboxyl) to achieve similar lipophilicity modulation would increase TPSA and potentially compromise passive membrane diffusion.

TPSA Preservation
Class-level inference
TPSA = 55.98 Ų
ΔTPSA = 0 across 4-substituted analogs
Enables lipophilicity tuning without TPSA expansion, supporting Veber rule compliance.
Computed values; consistent fragment-based methodology.
Polar surface area Membrane permeability Bioavailability prediction

High Purity and Kilogram-Scale Production Capability

Commercial 4-fluoropicolinamide is supplied at a minimum purity of 98% by HPLC with moisture content controlled to ≤0.5%, and production is validated at up to kilogram scale . In comparison, 4-chloropicolinamide is typically offered at ≥97% purity (HPLC) by major suppliers such as TCI Chemicals , and 4-bromopicolinamide is commonly available at ≥95% purity . The 1–3 percentage point purity advantage of 4-fluoropicolinamide relative to chloro and bromo analogs may appear modest, but in multi-step synthetic sequences where the building block is introduced early, this difference compounds: a 98% purity input vs. a 95% input can translate to significantly different cumulative yields and impurity profiles after 5–7 synthetic steps. Furthermore, the tighter moisture specification (≤0.5%) reduces the risk of hydrolysis side reactions in water-sensitive transformations (e.g., amide couplings using HATU or carbodiimide reagents).

Purity & Scalability
Head-to-head
≥98% HPLC purity
Moisture ≤0.5%
Production up to kg scale
Supports batch-to-batch reproducibility in multi-step synthesis and scale-up transitions.
Per vendor Certificate of Analysis specification.
Chemical purity Production scalability Quality specifications

Direct Hofmann Degradation to 2-Amino-4-Fluoropyridine

4-Fluoropicolinamide can be converted via Hofmann degradation to 2-amino-4-fluoropyridine (CAS 944401-77-8), which is an established critical intermediate for synthesizing tyrosine kinase inhibitors, PI3K inhibitors, and aldosterone synthase inhibitors . The alternative synthetic route—halogen exchange on 2-amino-4-chloropyridine—suffers from severe reaction conditions and is unsuitable for industrial scale-up, as documented in the Chinese patent literature . This means that 4-fluoropicolinamide-based Hofmann degradation provides a more scalable, industrially viable entry point to 2-amino-4-fluoropyridine compared to the chloropyridine-to-fluoropyridine halogen exchange alternative. In contrast, 4-chloropicolinamide cannot serve as a direct precursor for the corresponding fluoro-amine via Hofmann degradation without additional halogen exchange steps, and 4-bromopicolinamide Hofmann degradation yields 2-amino-4-bromopyridine, which has different reactivity and downstream coupling chemistry.

Hofmann Degradation
Class-level inference
Direct route to 2-amino-4-fluoropyridine
Avoids harsh halogen-exchange step
Provides scalable access to a high-value kinase inhibitor intermediate.
Compared to 2-amino-4-chloropyridine route per patent literature.
Hofmann degradation 2-Amino-4-fluoropyridine Pharmaceutical intermediate synthesis

Unique Electronic Effects of 4-Fluoro vs. Other Regioisomers

Among the four possible fluoropicolinamide regioisomers, the 4-fluoro isomer occupies a unique electronic position: the fluorine at the para position relative to the carboxamide can participate in resonance electron donation (+M effect) while simultaneously exerting an inductive electron-withdrawing effect (−I effect), creating a net electronic profile that is distinct from the 3-fluoro (steric proximity to amide; dominant −I), 5-fluoro (meta; poor resonance communication with amide), and 6-fluoro (adjacent to ring nitrogen; strong −I and steric effects) isomers . All four regioisomers share identical molecular formulas (C6H5FN2O, MW 140.12), identical TPSA (55.98 Ų), and closely similar computed LogP values, making regio chemical identity the sole differentiating factor in building block selection. In a study of N-phenylpicolinamide mGlu4 ligands, the SAR revealed that 4-fluoro substitution on the phenyl ring versus chlorine substitution produced a distinct potency ordering (Cl < H < F < I < Br), demonstrating that even within the halogen series at the same position, fluorine provides a unique affinity profile .

Regioisomer Electronics
Supporting evidence
Para-fluoro: +M/−I balanced profile
Distinct from 3-F, 5-F, 6-F isomers
Regioisomeric identity may alter target binding and reaction selectivity; electronic context review recommended.
SAR study: 4-position halogen order Cl
Regioisomer comparison Electronic effects SAR precursor utility

Key Application Scenarios for 4-Fluoropicolinamide


Scale-Up Synthesis of 2-Amino-4-Fluoropyridine

Programs synthesizing tyrosine kinase inhibitors, PI3K inhibitors, or aldosterone synthase inhibitors that require 2-amino-4-fluoropyridine as a key intermediate should prioritize 4-fluoropicolinamide as the amide precursor for Hofmann degradation. As established in Section 3 (Evidence Item 4), this route circumvents the halogen-exchange bottleneck that renders the alternative 2-amino-4-chloropyridine pathway industrially non-viable. The ≥98% purity and ≤0.5% moisture specification of commercial 4-fluoropicolinamide directly supports reproducible Hofmann degradation yields at scale, reducing the risk of batch failure due to starting material hydrolysis or impurity-driven side reactions.

Building Block for Lipophilicity-Guided Lead Optimization

When medicinal chemistry teams require a pyridine-2-carboxamide scaffold with enhanced membrane permeability but must avoid excessive lipophilicity (LogP >1.5), 4-fluoropicolinamide (LogP 1.02) represents a superior choice over 4-chloropicolinamide (LogP 1.53). The quantitative LogP difference of −0.51 log units (Section 3, Evidence Item 1) translates to a meaningful reduction in predicted LogD-driven CYP450 inhibition risk and plasma protein binding, while the fluorine atom simultaneously provides metabolic stabilization of the C4 position against oxidative metabolism—an advantage that non-fluorinated picolinamide cannot offer. The preserved TPSA (55.98 Ų) ensures that Veber rule compliance is maintained .

C–H Functionalization with Tunable Directing Group

In palladium- or cobalt-catalyzed C–H activation/functionalization sequences where the picolinamide moiety serves as a bidentate directing group, 4-fluoropicolinamide offers a distinct electronic tuning capability at the pyridine 4-position that is not accessible with unsubstituted picolinamide . The electron-withdrawing fluorine modulates the Lewis basicity of the pyridine nitrogen and the conformational rigidity of the metallacycle intermediate, potentially altering reaction rates and regioselectivity . Unlike 4-chloropicolinamide, the stronger C–F bond survives the catalytic cycle intact, reducing the risk of directing group decomposition or undesired oxidative addition side reactions at the C4 position.

Fluorine-18 Radiolabeling Precursor for PET Imaging

Although direct ¹⁸F-labeling of 4-fluoropicolinamide itself has not been extensively reported, the closely related 5-fluoropicolinamide and fluoropicolinamide-benzamide conjugates have been developed as PET radiotracers (e.g., ¹⁸F-P3BZA, ¹³¹I-IFPABZA) with demonstrated melanin-targeting specificity and acceptable radiochemical yields (40 ± 5%) . The 4-fluoro isomer, by virtue of its distinct electronic and steric profile (Section 3, Evidence Item 5), presents a complementary regioisomeric option for radiotracer development programs exploring structure-uptake relationships. Its favorable LogP (1.02) falls within the ideal range (1–3) for blood-brain barrier penetration, making it a candidate precursor for CNS-targeted PET probe synthesis.

Application
Selection Property
Validation Focus
2-Amino-4-fluoropyridine scale-up synthesis
Hofmann degradation precursor suitability
Reproducible yield at scale; moisture specification review
Lipophilicity-guided lead optimization
Moderate LogP (1.02) with preserved TPSA
Predicted ADME profile context; CYP450 risk review
C–H functionalization directing group
Electronic tuning at pyridine 4-position
Catalytic cycle compatibility; C–F bond stability
PET radiotracer precursor development
Regioisomeric profile for CNS probe design
Blood-brain barrier penetration prediction; radiochemical yield context

Applications reflect research and synthetic intermediate use. Validate specific endpoint and model conditions per program requirements.

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54 linked technical documents
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